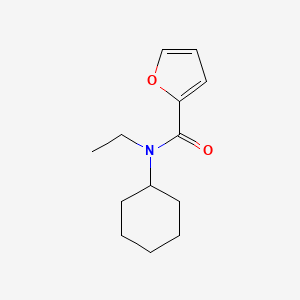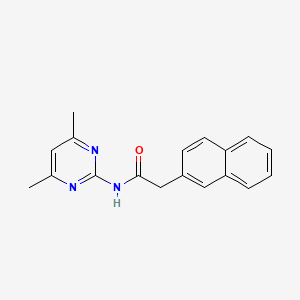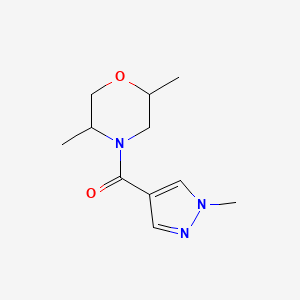
N-cyclohexyl-N-ethylfuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N-ethylfuran-2-carboxamide, also known as Pregabalin, is a chemical compound that belongs to the class of drugs known as anticonvulsants. It was first synthesized in 1990 and was approved by the US Food and Drug Administration (FDA) in 2004 for the treatment of neuropathic pain and epilepsy.
Mecanismo De Acción
N-cyclohexyl-N-ethylfuran-2-carboxamide works by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the release of neurotransmitters such as glutamate, substance P, and noradrenaline, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects
N-cyclohexyl-N-ethylfuran-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate, substance P, and noradrenaline, which are involved in the transmission of pain signals. It has also been shown to increase the levels of GABA, an inhibitory neurotransmitter that reduces the excitability of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-N-ethylfuran-2-carboxamide has several advantages for use in laboratory experiments. It is a well-characterized compound, and its mechanism of action is well understood. It is also relatively easy to synthesize and has a low toxicity profile.
One limitation of using pregabalin in laboratory experiments is that it is a controlled substance and requires special licensing to handle. Additionally, it is a relatively expensive compound, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on pregabalin. One area of research is the development of new formulations of the drug that have improved bioavailability and efficacy. Another area of research is the investigation of the use of pregabalin in the treatment of other medical conditions, such as chronic pain and post-traumatic stress disorder.
Conclusion
In conclusion, N-cyclohexyl-N-ethylfuran-2-carboxamide, or pregabalin, is a well-characterized compound that has been extensively studied for its efficacy in the treatment of a variety of medical conditions. Its mechanism of action is well understood, and it has several advantages for use in laboratory experiments. There are also several future directions for research on pregabalin, which may lead to the development of new treatments for a variety of medical conditions.
Métodos De Síntesis
N-cyclohexyl-N-ethylfuran-2-carboxamide can be synthesized by reacting 3-aminomethyl-5-methyl-hexanoic acid with ethyl chloroformate in the presence of cyclohexyl isocyanate. The resulting compound is then subjected to a cyclization reaction to form N-cyclohexyl-N-ethylfuran-2-carboxamide.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N-ethylfuran-2-carboxamide has been extensively studied for its efficacy in treating a variety of medical conditions. It has been shown to be effective in the treatment of neuropathic pain, fibromyalgia, generalized anxiety disorder, and epilepsy. It has also been used as an adjunct therapy for the treatment of opioid withdrawal symptoms.
Propiedades
IUPAC Name |
N-cyclohexyl-N-ethylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-2-14(11-7-4-3-5-8-11)13(15)12-9-6-10-16-12/h6,9-11H,2-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGSVSVPZSHMAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-ethylfuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-methoxyphenyl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7510541.png)




![1-[4-(2-Methylquinolin-4-yl)piperazin-1-yl]ethanone](/img/structure/B7510579.png)




![N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7510615.png)

![[3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone](/img/structure/B7510626.png)
